![molecular formula C11H8N2O4S B2773028 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid CAS No. 15911-29-2](/img/structure/B2773028.png)
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid
Overview
Description
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is an organic compound with the molecular formula C11H8N2O4S. This compound is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial reagents and conditions include the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: 4-Methyl-2-(3-aminophenyl)thiazole-5-carboxylic acid.
Reduction: 4-Methyl-2-(3-nitrophenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Overview : Thiazole derivatives, including 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. The thiazole ring system is known to enhance the biological activity of compounds against various cancer cell lines.
Case Studies :
- Synthesis and Testing : Researchers synthesized various thiazole derivatives and tested them against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma). Compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.01 µM to >1000 µM, indicating varying degrees of effectiveness against cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, some derivatives exhibited high apoptosis percentages, although not as potent as standard chemotherapeutics like cisplatin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 19 | A549 | 23.30 ± 0.35 | Apoptosis induction |
Compound 22 | HT29 | 2.01 | Cytotoxicity via thiazole structure |
Antidiabetic Applications
Overview : Recent studies have highlighted the potential of thiazole derivatives in managing diabetes, particularly through improving insulin sensitivity and lipid profiles.
Case Studies :
- Protective Effects Against Diabetes : A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to ameliorate hyperglycemia and improve insulin sensitivity in diabetic rat models. This compound significantly reduced serum glucose and lipid levels while enhancing antioxidant enzyme activities .
- Histopathological Findings : Histological examinations revealed that treatment with this thiazole derivative normalized pancreatic morphology and reduced inflammation in liver tissues, indicating protective effects against diabetes-induced organ damage .
Parameter | Control Group | Treated Group |
---|---|---|
Serum Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |
HDL-C (mg/dL) | 30 ± 5 | 45 ± 10 |
Inflammation Score (Histology) | High | Normalized |
Anticonvulsant Activity
Overview : Thiazole compounds have also been explored for their anticonvulsant properties, showing promise in the treatment of epilepsy.
Case Studies :
- Efficacy Testing : Various thiazole derivatives were evaluated for their anticonvulsant activity using established animal models. Some compounds exhibited effective protection against seizures with median effective doses significantly lower than standard medications .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticonvulsant activity. For example, para-halogen substitutions were linked to increased efficacy .
Compound | Effective Dose (mg/kg) | Activity Level |
---|---|---|
Compound A | <20 | High |
Compound B | <15 | Very High |
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for various applications .
Biological Activity
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with a carboxylic acid functional group and a nitrophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 264.26 g/mol. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that affect cellular components, while the thiazole ring may modulate the activity of enzymes and receptors. This dual mechanism contributes to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties .
Antioxidant Activity
Research indicates that thiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. In diabetic models, these compounds have been observed to improve insulin sensitivity and lipid profiles by mitigating oxidative damage .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities against various pathogens. In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that the presence of the nitro group is crucial for enhancing the compound's antimicrobial efficacy .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The compound's mechanism involves the upregulation of pro-apoptotic factors like p53 and caspase-3, leading to increased cell death in malignant cells .
Case Studies
- Diabetes Model : In a study involving neonatal rats induced with Type 2 diabetes using streptozotocin (STZ), administration of thiazole derivatives led to significant reductions in blood glucose levels and improvements in insulin sensitivity after four weeks .
- Anticancer Activity : A series of synthesized thiazole derivatives were tested against HepG-2 cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin. These findings highlight the potential of thiazole derivatives as novel anticancer agents .
Table 1: Biological Activities of this compound
Activity Type | Assessed Effect | Reference |
---|---|---|
Antioxidant | Reduces oxidative stress markers | |
Antimicrobial | Effective against E. coli | |
Anticancer | Induces apoptosis in MCF-7 cells |
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Effect on Activity |
---|---|
Nitro Group | Enhances reactivity and antimicrobial activity |
Thiazole Ring | Essential for cytotoxic effects |
Carboxylic Acid Group | Contributes to solubility and bioavailability |
Properties
IUPAC Name |
4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACFYBGWPDPPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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